

# In-Depth Technical Guide: Activity of AZ-5104 on EGFR Exon 19 Deletion

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZ-5104

Cat. No.: B605732

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## Introduction

**AZ-5104** is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291).<sup>[1]</sup> Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the common exon 19 deletions (del19). Understanding the activity of its metabolites is crucial for a comprehensive grasp of the drug's overall efficacy and pharmacological profile. This guide provides a detailed technical overview of the activity of **AZ-5104** specifically on EGFR exon 19 deletion mutations, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

## Quantitative Data: Inhibitory Activity of AZ-5104

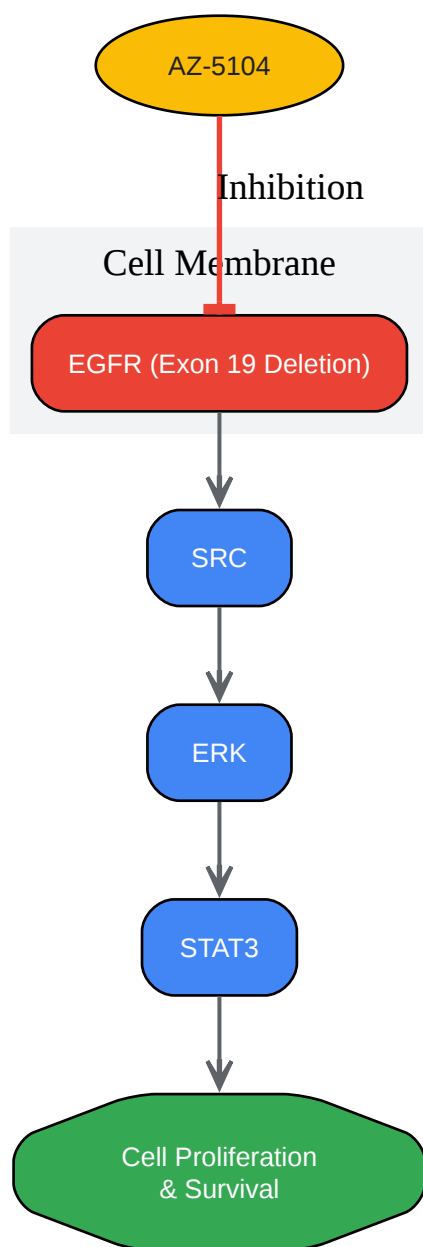
The inhibitory potency of **AZ-5104** has been evaluated against EGFR harboring the exon 19 deletion. The half-maximal inhibitory concentration (IC<sub>50</sub>) values, which represent the concentration of the inhibitor required to reduce the biological activity by 50%, are summarized below. This data is primarily derived from studies on the PC-9 cell line, a human NSCLC cell line that endogenously expresses an EGFR exon 19 deletion (delE746-A750).

Compound	Target Cell Line	EGFR Mutation Status	Assay Type	IC50 (nM)
AZ-5104	PC-9	Exon 19 Deletion	EGFR Phosphorylation Inhibition	2

Table 1: Inhibitory concentration (IC50) of **AZ-5104** against EGFR exon 19 deletion in the PC-9 cell line.

## Mechanism of Action: Downstream Signaling Inhibition

**AZ-5104** exerts its therapeutic effect by inhibiting the autophosphorylation of the mutated EGFR, which in turn blocks the activation of downstream signaling pathways critical for cancer cell proliferation and survival.<sup>[2]</sup> In the context of EGFR exon 19 deletion, **AZ-5104** has been shown to suppress the SRC-ERK-STAT3 signaling cascade.<sup>[2][3]</sup>



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**Figure 1:** Simplified signaling pathway of **AZ-5104** action on EGFR exon 19 deletion.

## Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **AZ-5104** on EGFR exon 19 deletion.

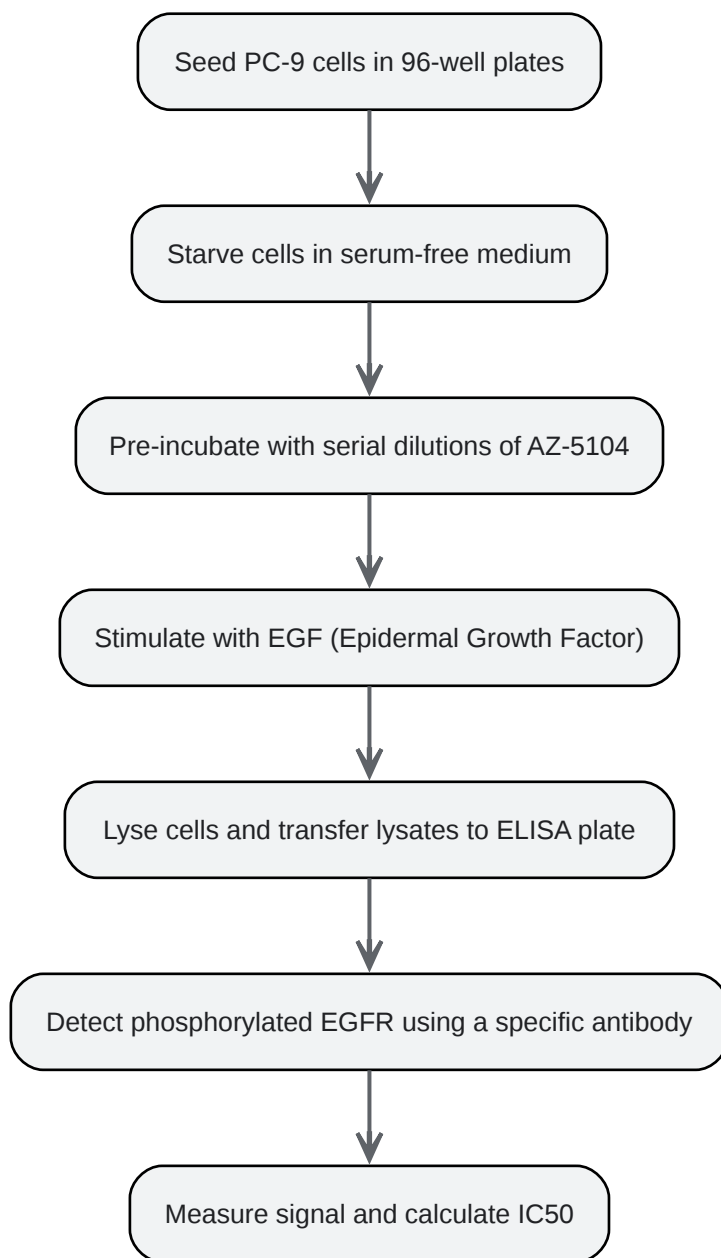
## Cell Culture

- Cell Line: PC-9, a human lung adenocarcinoma cell line with a homozygous deletion in exon 19 of the EGFR gene.
- Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO<sub>2</sub>.

## EGFR Phosphorylation Inhibition Assay

This assay is designed to measure the ability of **AZ-5104** to inhibit the phosphorylation of EGFR in a cellular context.

## EGFR Phosphorylation Inhibition Assay Workflow



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## References

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Email: [info@benchchem.com](mailto:info@benchchem.com)